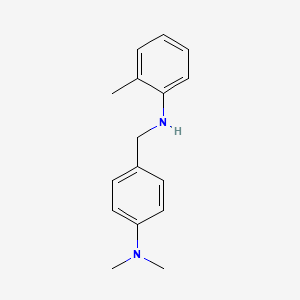

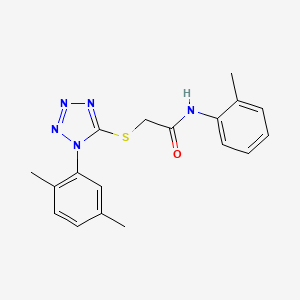

N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N4,N4-ジメチル-N-α-(o-トリル)-トルエン-α,4-ジアミンは、分子式がC16H19N2である有機化合物です。これはトルエンの誘導体であり、窒素原子に2つのメチル基とo-トリル基が付加されていることを特徴としています。

製造方法

合成経路と反応条件

N4,N4-ジメチル-N-α-(o-トリル)-トルエン-α,4-ジアミンの合成には、通常、o-トルイジンとホルムアルデヒドとジメチルアミンを反応させる方法が用いられます。この反応は、酸性条件下で行われるため、目的生成物が生成しやすくなります。一般的な反応スキームを以下に示します。

出発物質: o-トルイジン、ホルムアルデヒド、ジメチルアミン。

反応条件: 酸性媒体、通常は塩酸または硫酸を使用します。

手順: 出発物質を混合し、数時間還流条件下で加熱します。その後、反応混合物を冷却し、ろ過によって生成物を単離し、再結晶によって精製します。

工業的製造方法

工業的な環境では、N4,N4-ジメチル-N-α-(o-トリル)-トルエン-α,4-ジアミンの製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、出発物質の効率的な混合と反応を確実にするために、連続反応器が使用されます。その後、蒸留や結晶化などの技術を使用して生成物を精製し、所望の純度を実現します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine typically involves the reaction of o-toluidine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: o-Toluidine, formaldehyde, dimethylamine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity.

化学反応の分析

反応の種類

N4,N4-ジメチル-N-α-(o-トリル)-トルエン-α,4-ジアミンは、さまざまな化学反応を起こします。その例としては、以下のようなものがあります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化し、対応するキノンや他の酸化された誘導体を生成することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができ、アミン誘導体を生成します。

置換: この化合物は、特に求電子置換反応において、置換反応を起こすことができます。ここでは、メチル基や芳香環が他の官能基に置換されることがあります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、無水条件。

置換: ハロゲン、ニトロ化剤、スルホン化剤、通常は酸性または塩基性条件下。

生成される主要な生成物

酸化: キノン、ニトロソ化合物。

還元: アミン誘導体。

置換: ハロゲン化、ニトロ化、またはスルホン化された誘導体。

科学研究における用途

N4,N4-ジメチル-N-α-(o-トリル)-トルエン-α,4-ジアミンは、科学研究においてさまざまな用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。反応機構や速度論の研究にも使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。

医学: 新薬の開発における潜在的な医薬品中間体として探索されています。

産業: 染料、顔料、その他の特殊化学品の製造に使用されています。

科学的研究の応用

N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

N4,N4-ジメチル-N-α-(o-トリル)-トルエン-α,4-ジアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の阻害剤または活性剤として作用し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子標的は、化合物が使用される特定の用途と状況によって異なります。

類似化合物の比較

N4,N4-ジメチル-N-α-(o-トリル)-トルエン-α,4-ジアミンは、以下の類似化合物と比較することができます。

N4,N4-ジメチル-N-α-(3-クロロ-o-トリル)-トルエン-α,4-ジアミン: 構造は似ていますが、塩素置換基が異なり、反応性と生物活性に影響を与える可能性があります。

N4,N4-ジメチル-N-α-(4-クロロフェニル)-トルエン-α,4-ジアミン: クロロフェニル基を含むため、化学的および生物学的特性が異なります。

N4,N4-ジメチル-N-α-(2,4-キシリル)-トルエン-α,4-ジアミン: 芳香環にメチル基が追加されているため、立体的な性質と電子的な性質に影響を与えます。

類似化合物との比較

N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine can be compared with other similar compounds, such as:

N4,N4-Dimethyl-N-alpha-(3-chloro-o-tolyl)-toluene-alpha,4-diamine: Similar structure but with a chlorine substituent, which can alter its reactivity and biological activity.

N4,N4-Dimethyl-N-alpha-(4-chlorophenyl)-toluene-alpha,4-diamine: Contains a chlorophenyl group, leading to different chemical and biological properties.

N4,N4-Dimethyl-N-alpha-(2,4-xylyl)-toluene-alpha,4-diamine: Features additional methyl groups on the aromatic ring, affecting its steric and electronic properties.

特性

CAS番号 |

141619-94-5 |

|---|---|

分子式 |

C16H20N2 |

分子量 |

240.34 g/mol |

IUPAC名 |

N-[[4-(dimethylamino)phenyl]methyl]-2-methylaniline |

InChI |

InChI=1S/C16H20N2/c1-13-6-4-5-7-16(13)17-12-14-8-10-15(11-9-14)18(2)3/h4-11,17H,12H2,1-3H3 |

InChIキー |

HROOVAVLWVCUHO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1NCC2=CC=C(C=C2)N(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)

![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]propanehydrazide](/img/structure/B11969443.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11969449.png)

![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969450.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969457.png)